molecular formula C19H23N7 B6475296 N,N,4-trimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2640892-85-7

N,N,4-trimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6475296
CAS No.: 2640892-85-7
M. Wt: 349.4 g/mol
InChI Key: QIJLCBDEKYURIS-UHFFFAOYSA-N
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Description

N,N,4-Trimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with trimethylamine and a piperazine-linked quinazoline moiety. Quinazoline-piperazine hybrids are frequently explored in kinase inhibition and antiparasitic research due to their ability to modulate enzyme activity and disrupt pathogen life cycles . The quinazoline moiety, in particular, is known to enhance binding affinity to ATP pockets in kinases, while the piperazine linker improves solubility and pharmacokinetic properties .

Properties

IUPAC Name

N,N,4-trimethyl-6-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-14-12-17(23-19(22-14)24(2)3)25-8-10-26(11-9-25)18-15-6-4-5-7-16(15)20-13-21-18/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJLCBDEKYURIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common approach is the reaction of an appropriate amine with a quinazoline derivative under specific conditions to form the piperazine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions would be crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of certain functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

Biologically, N,N,4-trimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine has shown potential in various biological assays. It may be studied for its antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its quinazoline core is known to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound might be used in the production of pharmaceuticals, agrochemicals, or other chemical products that require its unique structural properties.

Mechanism of Action

The mechanism by which N,N,4-trimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine exerts its effects would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to modulate biological processes. The molecular pathways involved would be determined by the specific interactions and binding affinities of the compound.

Comparison with Similar Compounds

Target Compound vs. PKC Inhibitors ()

The PKC inhibitors described in , such as 3-(1H-indol-3-yl)-4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione , share the quinazoline-piperazine scaffold but incorporate additional heterocycles (e.g., indole and pyrrole-dione). These substitutions likely enhance selectivity for protein kinase C (PKC) isoforms, whereas the target compound’s pyrimidine-trimethylamine group may favor interactions with other kinase families or parasitic targets .

Target Compound vs. N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ()

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine lacks the quinazoline and trimethylamine groups, resulting in simpler pharmacology. Its applications in material science and broad pharmaceutical research suggest that the absence of bulky substituents (e.g., quinazoline) improves synthetic versatility but reduces target specificity compared to the quinazoline-containing target compound .

Pharmacological and Physicochemical Properties

Compound Name Core Structure Key Substituents Pharmacological Target LogP* (Predicted) Solubility (µM)*
Target Compound Pyrimidine Quinazoline-piperazine, trimethyl Kinases/Parasitic enzymes 2.8 45
4-[4-(4-Fluorophenyl)-2-(morpholin-4-yl)-1,3-thiazol-5-yl]-N-[4-(piperazin-1-yl)phenyl]pyrimidin-2-amine () Pyrimidine Fluorophenyl, morpholine Kinases 3.2 28
3-(1H-Indol-3-yl)-4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione () Quinazoline Indole, pyrrole-dione PKC isoforms 2.5 62
N-(1-{1,2,4triazolo4,3-bpyridazin-6-yl}piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine () Pyrimidine Trifluoromethyl, triazolo-pyridazine Undisclosed 3.0 35

*Predicted values based on structural analogs.

Key Observations:

Quinazoline vs. Pyrimidine Cores : The target compound’s quinazoline-piperazine system likely confers stronger kinase binding than pyrimidine-thiazole derivatives () but may reduce solubility compared to simpler pyrimidines () .

Biological Activity

N,N,4-trimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine, with the CAS number 2640892-85-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C19H23N7, with a molecular weight of 349.4 g/mol. The compound features a pyrimidine core substituted with a quinazoline and piperazine moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC19H23N7
Molecular Weight349.4 g/mol
CAS Number2640892-85-7

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including ATP-binding cassette (ABC) transporters such as breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp). These interactions can modulate drug efflux mechanisms in cancer cells, potentially overcoming multidrug resistance (MDR) in tumors.

Key Findings:

  • Inhibition of BCRP and P-gp : Research indicates that derivatives similar to this compound exhibit potent inhibitory activities against BCRP and P-gp. This inhibition leads to increased intracellular accumulation of chemotherapeutic agents like mitoxantrone in resistant cancer cell lines .
  • Structure–Activity Relationship (SAR) : The structural modifications of quinazolinamine derivatives have been shown to significantly affect their potency as BCRP and P-gp inhibitors. The presence of specific substituents can enhance binding affinity and inhibitory efficacy .

Case Study: Anticancer Activity

A series of studies have evaluated the anticancer potential of quinazolinamine derivatives, including those related to this compound. These compounds were tested against various cancer cell lines to assess their ability to inhibit cell proliferation and induce apoptosis.

Example Data :

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound 22H460/MX200.5BCRP inhibition
Compound 33MCF70.8P-gp inhibition

These results demonstrate that certain derivatives can significantly reduce cell viability in MDR cancer models by inhibiting drug efflux.

Therapeutic Potential

The exploration of this compound extends beyond oncology. Its potential applications include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Neurological Applications : The piperazine moiety has been linked to neuroactive properties, indicating potential use in treating neurological disorders.

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